tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
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Overview
Description
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: is a versatile chemical compound used as a building block in the synthesis of complex molecules. It is known for its stability and utility in various chemical reactions, making it a valuable reagent in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminobicyclo[1.1.1]pentane. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include dichloromethane and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate is used as a reagent and building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its stable structure makes it an ideal candidate for various biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butoxycarbonylbicyclo[1.1.1]pentane-1,3-diamine
- tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Uniqueness: tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate stands out due to its stability and versatility in various chemical reactions. Its unique bicyclic structure provides distinct reactivity patterns compared to other similar compounds, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6,11H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZFRPJPZEOBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-25-5 |
Source
|
Record name | tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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